2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole (CAS 897471-24-8) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class of heterocyclic compounds. Its distinctive architecture features a central piperazine ring bridging two different benzothiazole moieties: one unsubstituted benzothiazole attached via a carbonyl linker, and one 6-chloro-substituted benzothiazole directly linked to the piperazine nitrogen.

Molecular Formula C19H15ClN4OS2
Molecular Weight 414.93
CAS No. 897471-24-8
Cat. No. B2504661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole
CAS897471-24-8
Molecular FormulaC19H15ClN4OS2
Molecular Weight414.93
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C19H15ClN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2
InChIKeyCFVDDNFQFPIMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole (CAS 897471-24-8): A Structurally Unique Benzothiazole-Piperazine Hybrid


2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole (CAS 897471-24-8) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class of heterocyclic compounds. Its distinctive architecture features a central piperazine ring bridging two different benzothiazole moieties: one unsubstituted benzothiazole attached via a carbonyl linker, and one 6-chloro-substituted benzothiazole directly linked to the piperazine nitrogen. This asymmetric, hybrid scaffold is distinct from the more common symmetrical bis-benzothiazole piperazines or simple N-substituted piperazines investigated in the scientific literature [1]. The compound is currently supplied as a research-grade building block for medicinal chemistry, with an emphasis on its utility in generating structurally diverse compound libraries for anticancer and antimicrobial screening programs .

Why 2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole Cannot Be Simply Replaced by Other Benzothiazole-Piperazine Analogs


Generic substitution among benzothiazole-piperazine derivatives is not scientifically valid due to the extreme sensitivity of biological activity to specific substitution patterns and linker chemistry. Critical reviews of this chemical class reveal that minor structural modifications—such as moving a chloro substituent from the 6-position to the 5- or 7-position, or changing the carbonyl linker to a methylene or sulfonamide bridge—can cause the complete loss of target binding, introduce off-target toxicity, or profoundly alter pharmacokinetic properties [1][2]. Published structure-activity relationship (SAR) studies on related benzothiazole-piperazine series confirm that both the position and electronic nature of substituents on the benzothiazole ring, as well as the nature of the linkage between the piperazine and the terminal heterocycle, are critical determinants of potency, selectivity, and cellular efficacy [3][4]. The dual benzothiazole substitution pattern of CAS 897471-24-8 is rarely reported in medicinal chemistry literature, making its biological profile inherently distinct from more common mono-benzothiazole or symmetrical bis-benzothiazole variants. Researchers intending to reproduce or compare results must use the exact compound to maintain SAR integrity.

Quantitative Differentiation Guide for 2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole (CAS 897471-24-8)


Structural Uniqueness: Asymmetric Dual Benzothiazole Architecture Versus Symmetrical and Mono-Substituted Analogs

CAS 897471-24-8 is structurally distinct from the vast majority of published benzothiazole-piperazine compounds. The most commonly explored scaffold in the literature is the mono-benzo[d]thiazol-2-yl(piperazin-1-yl)methanone core, which consistently achieves anti-mycobacterial MIC values in the low micromolar range (2.35–7.94 µM for the most potent 5-trifluoromethyl analogs) [1]. However, these literature compounds lack the second benzothiazole substituent found in CAS 897471-24-8. Conversely, the symmetrical analog 1,4-bis(6-chlorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-13-2) contains two identical 6-chlorobenzothiazole groups and does not feature the critical carbonyl linker that is essential for the anti-mycobacterial pharmacophore [1]. CAS 897471-24-8 uniquely combines the carbonyl-linked unsubstituted benzothiazole (implicated in target engagement) with a directly attached 6-chlorobenzothiazole (implicated in modulating lipophilicity and cellular permeability), resulting in an asymmetric scaffold not represented in any published SAR series [2].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Predicted Physicochemical Differentiation: Chlorine-Mediated Lipophilicity and Metabolic Stability

The 6-chloro substituent on one of the two benzothiazole rings is a critical determinant of lipophilicity and metabolic stability that distinguishes CAS 897471-24-8 from non-chlorinated analogs. In related benzothiazole-piperazine series, the introduction of a halogen atom at the 6-position significantly increases the calculated logP (clogP) and enhances metabolic stability by blocking cytochrome P450-mediated oxidation at this site. For example, in the acetylcholinesterase inhibitor series reported by Gurdal et al., dihalo-substituted benzylpiperazine derivatives (compounds 2a and 2e) showed the highest cytotoxic activities across HCT-116, MCF-7, and Huh7 cell lines, with GI50 values significantly lower than their non-halogenated counterparts [1]. The presence of a single chlorine atom in CAS 897471-24-8 provides a balanced lipophilicity profile—sufficient to improve membrane permeability without the excessive lipophilicity and potential toxicity associated with dihalo or polyhalogenated variants [2].

Drug Design Lipophilicity Metabolic Stability

Carbonyl Linker Pharmacophore: Essential for Anti-Mycobacterial and Cholinesterase Inhibitory Activity

The carbonyl linker connecting the unsubstituted benzothiazole to the piperazine ring is a validated pharmacophoric element essential for biological activity in multiple independent series. In the anti-mycobacterial series by Pancholia et al., the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone core—which directly corresponds to the carbonyl-linked benzothiazole portion of CAS 897471-24-8—was essential for activity, with 17 out of 36 compounds showing MIC values in the 1–10 µM range against M. tuberculosis H37Rv [1]. The 3D-QSAR CoMFA model (r²_pred = 0.718, r²_ncv = 0.995) confirmed that the carbonyl oxygen acts as a hydrogen bond acceptor critical for target binding [1]. In contrast, benzothiazole-piperazine compounds lacking this carbonyl linker (e.g., compounds 3a–3h from Amin et al., where the benzothiazole is directly attached to piperazine) showed only moderate activity against C4-2 prostate cancer cells (IC50 = 19.98 µM for the most potent analog) [2]. The presence of the carbonyl linker in CAS 897471-24-8 therefore distinguishes it from directly linked benzothiazole-piperazine series and predicts superior target engagement capabilities in systems where the carbonyl pharmacophore is recognized.

Anti-Tubercular Enzyme Inhibition Pharmacophore Modeling

Dual Cholinesterase and Cytotoxic Potential: Differentiated Multi-Target Profile

The unique dual benzothiazole architecture of CAS 897471-24-8 combines structural motifs from both potent acetylcholinesterase (AChE) inhibitors and selective cytotoxic agents. Recent studies on benzothiazole-piperazine derivatives have identified two distinct activity profiles: compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold acting as AChE inhibitors (e.g., compound LB05 with IC50 = 0.40 ± 0.01 µM for AChE and Ki = 0.28 µM) [1], and 6-substituted benzothiazole-piperazines acting as selective cytotoxic agents with apoptosis induction via subG1 cell cycle arrest [2][3]. CAS 897471-24-8 incorporates both pharmacophoric elements—the carbonyl-linked benzothiazole for enzyme inhibition and the 6-chlorobenzothiazole for cellular cytotoxicity—into a single molecular entity. This dual pharmacophore design is not replicated in any compound from the Gurdal et al. cytotoxicity series (which focused on benzyl and aroyl piperazine substitutions without the second benzothiazole) or the Bhardwaj et al. AChE series (which employed a different substitution pattern on the piperazine ring).

Alzheimer's Disease Multi-Target Ligands Cytotoxicity Selectivity

Limited Published Data: Critical Gap Analysis for Procurement Decisions

A systematic search of PubMed, Scopus, and Google Scholar (search date: 2026-05-09) using the compound name, CAS number (897471-24-8), IUPAC name, SMILES string, and InChI key (CFVDDNFQFPIMTL-UHFFFAOYSA-N) did not return any primary research articles, patents, or authoritative database entries that explicitly report quantitative biological data for this exact compound. All available listings are from chemical vendor catalogs describing the compound as a building block for medicinal chemistry research . This contrasts sharply with closely related benzothiazole-piperazine series, for which extensive published SAR data exist: the Gurdal et al. series includes quantitative GI50 values for 10 compounds across 3 cancer cell lines [1], and the Bhardwaj et al. series provides precise AChE inhibition data (IC50, Ki, and enzyme kinetics) for multiple analogs [2]. The absence of published data for CAS 897471-24-8 means that all differentiation claims must be classified as 'Class-level inference' or 'Supporting evidence' drawn from structural analogs, and direct biological activity cannot be guaranteed. Procurement should be accompanied by a plan for independent validation assays.

Data Verification Assay Reproducibility Compound Validation

Evidence-Based Application Scenarios for 2-[4-(1,3-Benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole (CAS 897471-24-8)


Scaffold-Hopping Starting Point for Anti-Tubercular Drug Discovery

Based on the validated anti-mycobacterial activity of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone core (MIC 2.35–7.94 µM against M. tuberculosis H37Rv in the 5-trifluoromethyl series) [1], CAS 897471-24-8 can serve as a scaffold-hopping starting point where the 6-chlorobenzothiazole substituent replaces the 5-CF3 group to explore alternative lipophilicity and electronic profiles. The carbonyl pharmacophore is preserved, and the additional benzothiazole ring provides an unexplored vector for improving selectivity over human cell lines (therapeutic index >8 for related analogs at 50 µg/mL) [1]. This compound is specifically recommended for medicinal chemistry teams seeking to expand the SAR around the benzo[d]thiazole-2-carboxamide anti-TB chemotype beyond the substituent space covered by the 36 compounds in Pancholia et al. [1].

Library Enrichment for Multi-Target Directed Ligand (MTDL) Screening in Neurodegeneration-Oncology Overlap

The dual pharmacophore architecture of CAS 897471-24-8—combining the AChE-inhibitory benzothiazole-carbonyl-piperazine motif (analogous to LB05, AChE IC50 = 0.40 µM) [2] with the cytotoxic 6-chlorobenzothiazole motif (analogous to compound 1d, active against HUH-7, MCF-7, and HCT-116) [3][4]—makes it a strategic addition to compound libraries designed for screening programs that seek agents with both neuroprotective enzyme inhibition and antiproliferative activity. Recent evidence linking cholinesterase inhibition to cancer cell proliferation pathways supports the scientific rationale for screening dual-pharmacophore compounds in both indications [2]. This compound should be prioritized for screening cascades that include both AChE/BuChE enzymatic assays and cancer cell line viability panels.

Negative Control for Symmetrical Bis-Benzothiazole Piperazine Activity Studies

In studies investigating the biological activity of symmetrical 1,4-bis(6-chlorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-13-2), CAS 897471-24-8 can serve as a critical asymmetry control. The replacement of one 6-chlorobenzothiazole with an unsubstituted benzothiazole via a carbonyl linker introduces both electronic asymmetry and the pharmacophoric carbonyl group [1]. Any differential activity observed between the symmetrical dichloro compound and CAS 897471-24-8 can be directly attributed to either the loss of one chlorine atom, the introduction of the carbonyl linker, or the electronic difference between the two benzothiazole rings. This experimental design enables deconvolution of the contributions of individual structural features to the overall biological profile.

Synthetic Intermediate for Lead Optimization Libraries

CAS 897471-24-8 contains a synthetically accessible piperazine core with two distinct exit vectors (the carbonyl-linked benzothiazole and the directly attached 6-chlorobenzothiazole). The 6-chloro position is amenable to further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1], while the carbonyl group can be reduced or modified to diversify the linker chemistry. This makes the compound a versatile late-stage intermediate for generating focused libraries of 20–50 analogs aimed at optimizing potency, selectivity, and ADME properties within the benzothiazole-piperazine chemical space. Procurement is recommended for laboratories with parallel synthesis or automated library production capabilities.

Quote Request

Request a Quote for 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.